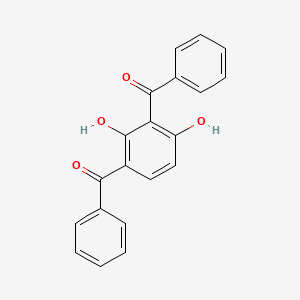
N-Benzylidene-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-2,5-dimethylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between benzaldehyde and 2,5-dimethylaniline. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzylidene-2,5-dimethylaniline is typically synthesized via a Schiff base reaction. The reaction involves the condensation of benzaldehyde with 2,5-dimethylaniline in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green catalysts, such as modified mesoporous halloysite nanotubes, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylidene-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under reflux conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Benzylidene-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-Benzylidene-2,5-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the methyl groups on the aromatic ring.
N-Benzylidene-4-methoxyaniline: Contains a methoxy group instead of methyl groups.
N-Benzylidene-2,4,6-trimethylaniline: Contains additional methyl groups on the aromatic ring.
Uniqueness
N-Benzylidene-2,5-dimethylaniline is unique due to the presence of methyl groups at the 2 and 5 positions on the aromatic ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Schiff bases .
Propiedades
Número CAS |
46727-16-6 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
OYAVACNRKWWWOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




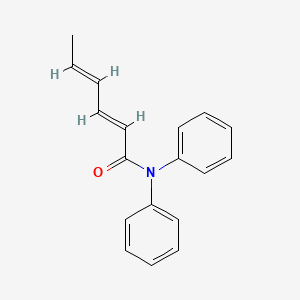
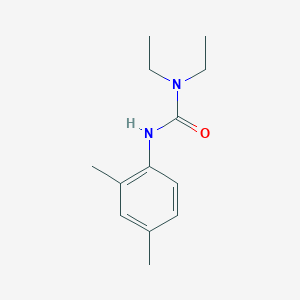
![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)

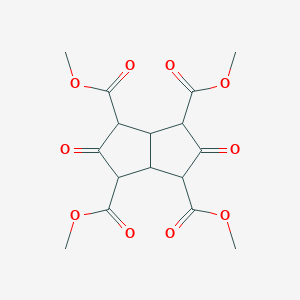
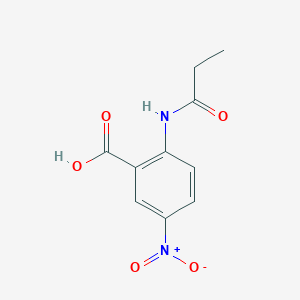
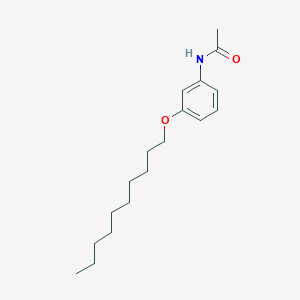

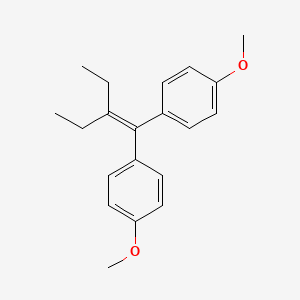
![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
